2-(Methylsulfanyl)cyclopentane-1-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid consists of a cyclopentane ring with a carboxylic acid group and a methylsulfanyl group attached. The presence of these groups contributes to the compound’s properties and potential applications.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar .Scientific Research Applications
Phase Transfer Catalysis Sulfanylation
Phase transfer catalysis (PTC) sulfanylation of certain cycloalkanones, including 2-methylsulfinylated derivatives, showcases the use of sulfanyl groups in synthetic organic chemistry. This process, which involves the transformation of cyclopentanone and other cyclic ketones, highlights the application of sulfanylation in enhancing molecular complexity and stability, particularly in methylsulfinyl derivatives compared to their p-tolylsulfinyl counterparts (Wladislaw et al., 2004).
Inhibition of RNA Methylation
Cycloleucine, an analog of 2-(methylsulfanyl)cyclopentane-1-carboxylic acid, demonstrates significant inhibition of RNA methylation. This property is exploited in the study of methylation processes within biological systems, providing insights into the regulation of gene expression and potential therapeutic targets (Dimock & Stoltzfus, 1979).
Enzymatic Synthesis Inhibition
The structural analogs of L-methionine, including cycloleucine, serve as inhibitors in the enzymatic synthesis of S-adenosyl-L-methionine, a critical methyl donor in numerous biological processes. This application is crucial for understanding the biochemical pathways involving methionine and designing inhibitors that can modulate these pathways for therapeutic purposes (Coulter et al., 1974).
Carboxylic Acid Isostere
Exploration of cyclopentane-1,3-diones as carboxylic acid isosteres in drug design showcases another significant application. This research demonstrates the potential of cyclopentane-1,3-dione to substitute the carboxylic acid functional group, contributing to the development of novel therapeutics with improved physicochemical properties (Ballatore et al., 2011).
Properties
IUPAC Name |
2-methylsulfanylcyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWERMNICRWLMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.